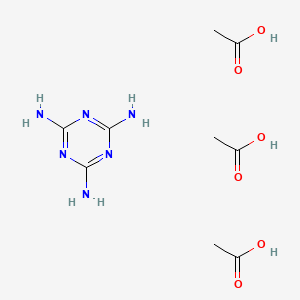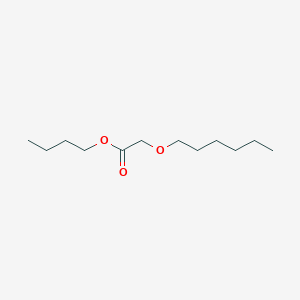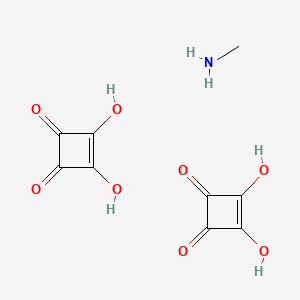
3,4-Dihydroxycyclobut-3-ene-1,2-dione;methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydroxycyclobut-3-ene-1,2-dione, also known as squaric acid, is a cyclic organic compound with the molecular formula C4H2O4. It is characterized by a four-membered ring structure with two hydroxyl groups and two ketone groups. Squaric acid is widely used in bioorganic and medicinal chemistry due to its unique chemical properties and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
Squaric acid can be synthesized through various methods. One common synthetic route involves the oxidation of cyclobutene-1,2-dione using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, squaric acid is produced through a similar oxidation process but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity squaric acid. The industrial process also involves stringent quality control measures to meet the required specifications for various applications .
化学反応の分析
Types of Reactions
Squaric acid undergoes several types of chemical reactions, including:
Oxidation: Squaric acid can be further oxidized to form various derivatives.
Reduction: Reduction reactions can convert squaric acid into its corresponding diols.
Substitution: The hydroxyl groups in squaric acid can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, aryl halides, and other electrophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Various oxidized derivatives of squaric acid.
Reduction: Diols and other reduced forms of squaric acid.
Substitution: Alkylated or arylated derivatives of squaric acid.
科学的研究の応用
Squaric acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Acts as an inhibitor of enzymes such as glyoxylase and transketolase, making it useful in biochemical studies.
Medicine: Employed in the development of pharmaceutical intermediates and as a contact sensitizer in the treatment of alopecia and warts.
Industry: Utilized in the production of dyes, photoconducting materials, and other industrial chemicals .
作用機序
Squaric acid exerts its effects through various mechanisms, including:
Enzyme Inhibition: Inhibits enzymes such as glyoxylase and transketolase by binding to their active sites.
Molecular Targets: Targets specific proteins and enzymes involved in metabolic pathways.
Pathways Involved: Interferes with metabolic pathways related to glycolysis and other biochemical processes.
類似化合物との比較
Similar Compounds
- 3,4-Dimethoxy-3-cyclobutene-1,2-dione
- 3,4-Diethoxy-3-cyclobutene-1,2-dione
- 3,4-Dibutoxy-3-cyclobutene-1,2-dione
Uniqueness
Squaric acid is unique due to its high reactivity and ability to form stable complexes with various functional groups. Its four-membered ring structure and the presence of both hydroxyl and ketone groups make it a versatile compound for various chemical reactions and applications .
特性
CAS番号 |
497181-55-2 |
|---|---|
分子式 |
C9H9NO8 |
分子量 |
259.17 g/mol |
IUPAC名 |
3,4-dihydroxycyclobut-3-ene-1,2-dione;methanamine |
InChI |
InChI=1S/2C4H2O4.CH5N/c2*5-1-2(6)4(8)3(1)7;1-2/h2*5-6H;2H2,1H3 |
InChIキー |
FANZSLJIKZRPAA-UHFFFAOYSA-N |
正規SMILES |
CN.C1(=C(C(=O)C1=O)O)O.C1(=C(C(=O)C1=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(Benzyloxy)methyl]-3-[4-(pyridin-4-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B14252897.png)
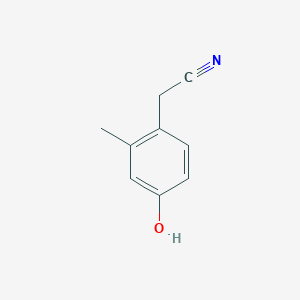
![Benzenemethanamine, N-[[4-(methylthio)phenyl]methylene]-](/img/structure/B14252903.png)
![3-Nitrobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14252910.png)
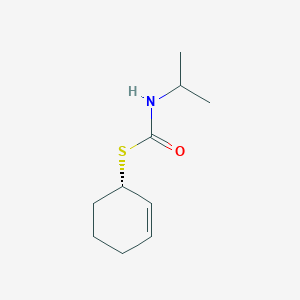
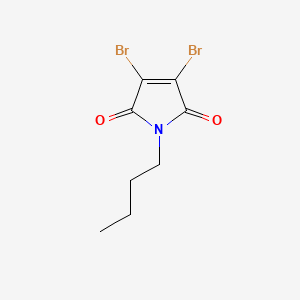
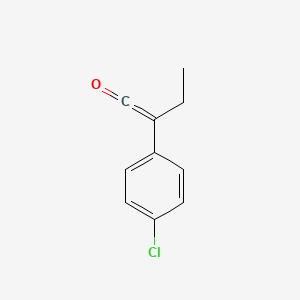
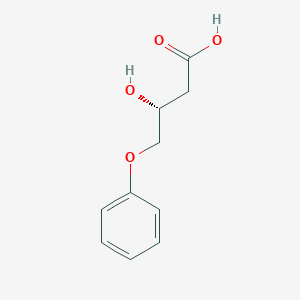
![4-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-L-phenylalanine](/img/structure/B14252945.png)
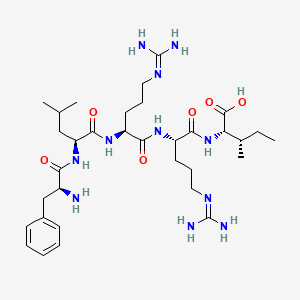
![3-[4-(Tetradecylselanyl)phenyl]thiophene](/img/structure/B14252956.png)
